molecular formula C24H21N5O5 B2667089 methyl 4-{2-[6-(benzylcarbamoyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamido}benzoate CAS No. 1251669-83-6

methyl 4-{2-[6-(benzylcarbamoyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamido}benzoate

Cat. No.: B2667089
CAS No.: 1251669-83-6
M. Wt: 459.462
InChI Key: AUZZDYQNLBOYBC-UHFFFAOYSA-N
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Description

The compound “2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-thienylmethyl)acetamide” is a nitrogen-containing heterocyclic compound. It belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives .


Synthesis Analysis

The synthesis of this compound involves the use of 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials. The reactions are carried out under microwave (MW) activation, which offers benefits such as convenient operation, short reaction time, and good yields .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Compounds bearing the imidazo[2,1-b]thiazole scaffold have been synthesized and tested for cytotoxicity against human cancer cell lines. For example, a series of novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives demonstrated potential inhibitor activities against specific cancer cells, showcasing the compound's relevance in cancer research and therapy development (H. Ding et al., 2012).

Antimicrobial and Anti-inflammatory Activities

Research on acetamido pyrrolyl azoles, including oxazoles/thiazoles/imidazoles, revealed their promising antimicrobial and anti-inflammatory activities. Certain derivatives exhibited significant antibacterial activity against specific pathogens and potential anti-inflammatory activity, indicating the utility of these compounds in developing new antimicrobial and anti-inflammatory drugs (D. Sowmya et al., 2017).

Cardiotonic Activity

The synthesis of 6-substituted imidazo[2,1-b]thiazoles with a lactam ring connected showed interesting cardiotonic activity, suggesting the potential application of such compounds in cardiovascular diseases treatment (A. Andreani et al., 1996).

Anticonvulsant Activity

Studies on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, including compounds with methoxy, methyl, nitro, and chloro substituents, demonstrated anticonvulsant activity against seizures induced by maximal electroshock (MES), highlighting their potential in treating epilepsy (Zeynep Aktürk et al., 2002).

Novel Preparation and Synthesis Techniques

Research has also focused on novel preparation techniques for related compounds, demonstrating advancements in chemical synthesis methods that could be applied to the synthesis of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-thienylmethyl)acetamide and similar compounds (A. S. Katner & Raymond F. Brown, 1990).

Future Directions

The preliminary biological screening studies have given positive anticancer activity for these new classes of derivatives. An additional research study like the mechanism of action of the anticancer activity of this new class of compounds is necessary. These groundwork studies illuminate a future pathway for research of this class of compounds enabling the discovery of potent antitumor agents .

Properties

IUPAC Name

methyl 4-[[2-[6-(benzylcarbamoyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O5/c1-34-23(32)17-7-10-19(11-8-17)26-21(30)15-29-24(33)28-14-18(9-12-20(28)27-29)22(31)25-13-16-5-3-2-4-6-16/h2-12,14H,13,15H2,1H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZZDYQNLBOYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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